

An In-depth Technical Guide to 1-Benzylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Benzylpiperidine-4-carboxylic acid**

Cat. No.: **B084492**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-benzylpiperidine-4-carboxylic acid**, a key building block in medicinal chemistry. This document details its physicochemical properties, synthesis, and potential biological significance, offering valuable insights for researchers in drug discovery and development.

Chemical and Physical Properties

1-Benzylpiperidine-4-carboxylic acid, also known as N-benzylisonipecotic acid, is a derivative of piperidine-4-carboxylic acid. The addition of a benzyl group to the piperidine nitrogen significantly influences its chemical properties and potential biological activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for **1-benzylpiperidine-4-carboxylic acid**.

Property	Value	Reference
Molecular Weight	219.28 g/mol	[1]
Molecular Formula	C ₁₃ H ₁₇ NO ₂	[1]
CAS Number	10315-07-8	[1]
IUPAC Name	1-benzylpiperidine-4-carboxylic acid	[1]
Canonical SMILES	C1CN(CCC1C(=O)O)CC2=CC=CC=C2	[1]
Exact Mass	219.125928785 Da	[1]
Monoisotopic Mass	219.125928785 Da	[1]
XLogP3-AA (Predicted)	-0.5	[1]
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	3	
Rotatable Bond Count	3	
Topological Polar Surface Area	40.5 Å ²	[1]
Melting Point	Not available	
Boiling Point	Not available	
pKa	Not available	
Aqueous Solubility	The parent compound, piperidine-4-carboxylic acid, is soluble in polar solvents like water. The presence of the benzyl group in 1-benzylpiperidine-4-carboxylic acid is expected to decrease its aqueous solubility.	[2]

Experimental Protocols

Synthesis of 1-Benzylpiperidine-4-carboxylic acid

A common method for the synthesis of **1-benzylpiperidine-4-carboxylic acid** involves the hydrolysis of its corresponding ethyl ester.

Protocol:

- Dissolve ethyl 1-benzyl-4-piperidinecarboxylate (1 equivalent) in tetrahydrofuran (THF).
- Add a 4N aqueous solution of sodium hydroxide (NaOH) (approximately 2 equivalents).
- The reaction mixture is stirred at room temperature. 1,4-dioxane can be added to aid in solubility and the reaction is stirred overnight.
- Upon completion of the reaction, as monitored by a suitable technique such as thin-layer chromatography (TLC), the pH of the reaction solution is adjusted to 7 with 2N hydrochloric acid (HCl).
- The solvent is removed by distillation under reduced pressure.
- The resulting residue is suspended in ethanol, and the solid is collected by filtration.
- The filtrate is then concentrated under reduced pressure to yield **1-benzylpiperidine-4-carboxylic acid**.^[3]

Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm). The protons on the piperidine ring will appear as multiplets in the aliphatic region (generally between 1.5 and 3.5 ppm). The methylene protons of the benzyl group will likely appear as a singlet around 3.5 ppm. The acidic proton of the carboxylic acid group may appear as a broad singlet at a downfield chemical shift (>10 ppm), though its observation can depend on the solvent used.

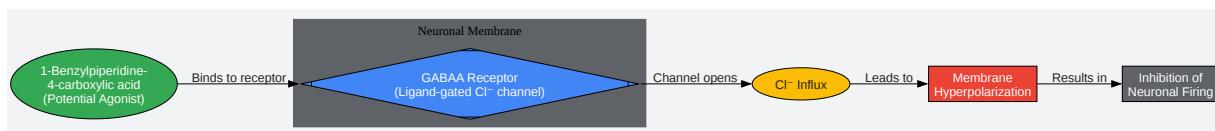
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm). The aromatic carbons of the benzyl group will resonate between 125 and 140 ppm. The carbons of the piperidine ring and the benzylic methylene carbon will appear in the aliphatic region of the spectrum.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of **1-benzylpiperidine-4-carboxylic acid** is expected to exhibit the following characteristic absorption bands:

- O-H Stretch: A very broad band in the region of 3300-2500 cm^{-1} , characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.
- C-H Stretch (Aromatic): Absorption bands just above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Absorption bands just below 3000 cm^{-1} .
- C=O Stretch: A strong, sharp absorption band in the region of 1760-1690 cm^{-1} corresponding to the carbonyl group of the carboxylic acid.
- C-O Stretch: A medium intensity band in the region of 1320-1210 cm^{-1} .

2.2.3. Mass Spectrometry (MS)


- Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be $[\text{M}+\text{H}]^+$ at m/z 220.1. In negative ion mode, the $[\text{M}-\text{H}]^-$ peak at m/z 218.1 would be expected.
- Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of water (H_2O) and carbon dioxide (CO_2). The benzyl group can also lead to the formation of a tropylion ion (C_7H_7^+) at m/z 91.

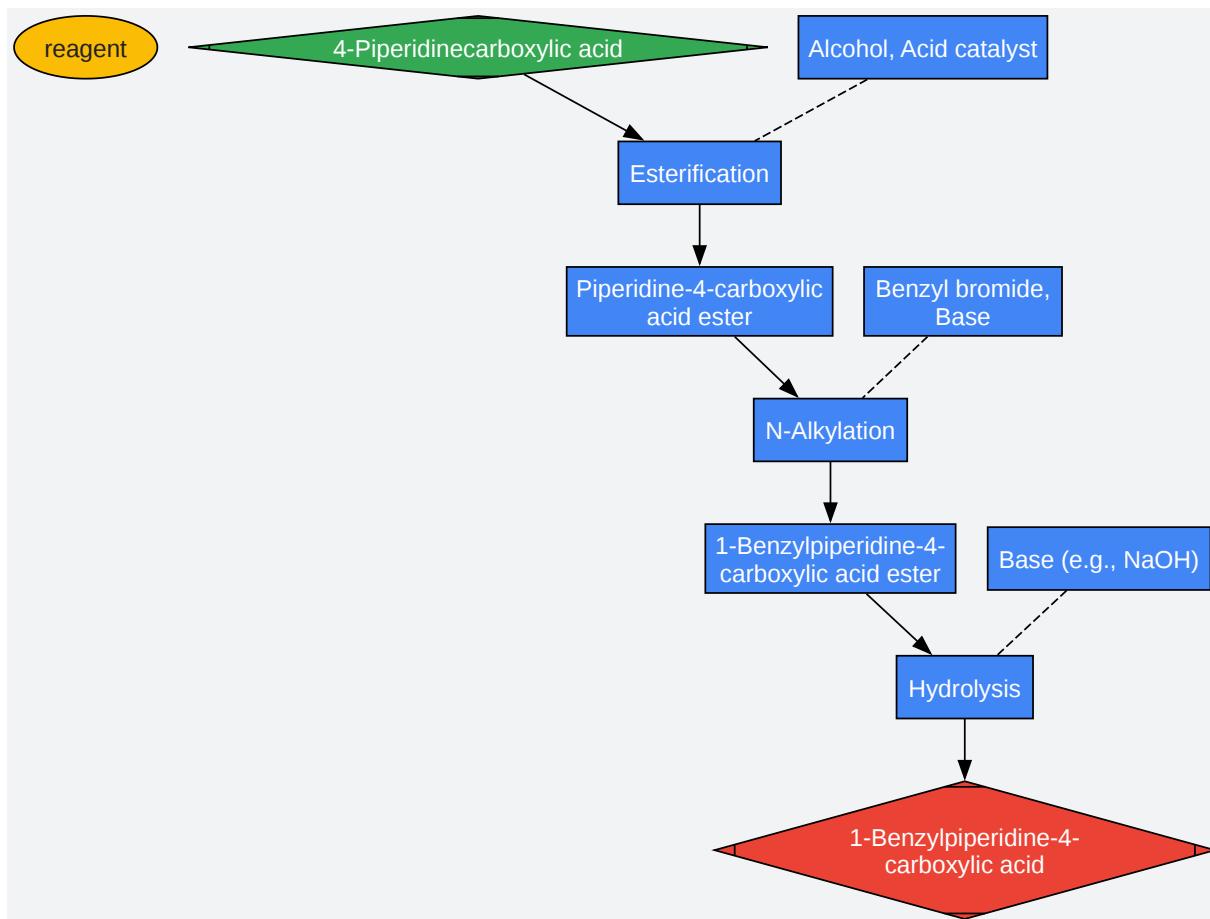
Biological Significance and Signaling Pathways

Derivatives of **1-benzylpiperidine-4-carboxylic acid** have been explored for their potential as cholinesterase inhibitors in the context of Alzheimer's disease research. The core structure is a derivative of isonipeptic acid (piperidine-4-carboxylic acid), which is known to be a partial agonist of the GABAA receptor.

Potential GABAA Receptor Modulation

Isonipecotic acid, the parent compound of **1-benzylpiperidine-4-carboxylic acid**, is a conformationally constrained analog of the neurotransmitter γ -aminobutyric acid (GABA). As such, it can act as a partial agonist at GABAA receptors. The binding of an agonist to the GABAA receptor, a ligand-gated ion channel, leads to a conformational change that opens the channel, allowing the influx of chloride ions (Cl^-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

[Click to download full resolution via product page](#)


Diagram 1: Potential GABAA Receptor Signaling Pathway.

Experimental and Logical Workflows

The synthesis of **1-benzylpiperidine-4-carboxylic acid** can be part of a larger synthetic route to produce more complex molecules, such as the aforementioned cholinesterase inhibitors.

Synthesis Workflow

The following diagram illustrates a typical multi-step synthesis workflow that could be employed to produce **1-benzylpiperidine-4-carboxylic acid** from simpler starting materials.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Benzylpiperidine-4-carboxylic acid | C13H17NO2 | CID 4714983 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1-BENZYLPIPERIDINE-4-CARBOXYLIC ACID | 10315-07-8 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Benzylpiperidine-4-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084492#1-benzylpiperidine-4-carboxylic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com